molecular formula C11H16N2O B13569647 2-Methoxy-3-(piperidin-2-yl)pyridine

2-Methoxy-3-(piperidin-2-yl)pyridine

Cat. No.: B13569647
M. Wt: 192.26 g/mol
InChI Key: PPCPXBJJOCVDHL-UHFFFAOYSA-N
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Description

2-Methoxy-3-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a piperidine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(piperidin-2-yl)pyridine typically involves the reaction of 2-methoxypyridine with a piperidine derivative. One common method is the nucleophilic substitution reaction where 2-methoxypyridine is treated with piperidine under basic conditions. The reaction can be catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3-(piperidin-2-yl)pyridine or 2-formyl-3-(piperidin-2-yl)pyridine.

    Reduction: Formation of 2-methoxy-3-(piperidin-2-yl)piperidine.

    Substitution: Formation of 2-halo-3-(piperidin-2-yl)pyridine derivatives.

Scientific Research Applications

2-Methoxy-3-(piperidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and piperidine groups contribute to the compound’s ability to interact with hydrophobic and hydrophilic regions of the target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the piperidine ring, making it less versatile in terms of biological activity.

    3-(Piperidin-2-yl)pyridine: Lacks the methoxy group, which can affect its solubility and reactivity.

    2-Methoxy-3-(piperidin-4-yl)pyridine: Similar structure but with the piperidine ring attached at a different position, leading to different chemical and biological properties.

Uniqueness

2-Methoxy-3-(piperidin-2-yl)pyridine is unique due to the presence of both the methoxy and piperidine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methoxy-3-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2O/c1-14-11-9(5-4-8-13-11)10-6-2-3-7-12-10/h4-5,8,10,12H,2-3,6-7H2,1H3

InChI Key

PPCPXBJJOCVDHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2CCCCN2

Origin of Product

United States

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